5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-14-7-4-6-11(16(14)22-2)13-10-12(15-8-5-9-23-15)17-18(13)24(3,19)20/h4-9,13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKJTDZIVKLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,3-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is and it features a methylsulfonyl group and a thiophene moiety, contributing to its unique biological profile .
The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with carbonyl compounds. The presence of substituents like the dimethoxyphenyl group enhances its reactivity and biological potential .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have shown significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway. The selectivity index for these compounds often exceeds that of traditional NSAIDs like celecoxib .
Table 1: COX Inhibition Data for Pyrazole Derivatives
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Index |
|---|---|---|---|
| 5a | 0.034 | 0.01 | 3.4 |
| 5b | 0.052 | 0.015 | 3.47 |
| Target | - | - | >353.8 |
2. Anticancer Potential
The compound also exhibits promising anticancer activity by targeting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its inhibitory effects on FLT3 mutations associated with acute myeloid leukemia (AML). The mechanism involves competitive inhibition at the ATP-binding site of the FLT3 receptor .
Case Study: FLT3 Inhibition
In a recent study, the compound was tested against various AML cell lines with FLT3 mutations. Results indicated a strong correlation between concentration and inhibition rates, suggesting its potential as a therapeutic agent in resistant cases of AML.
3. Antifungal Activity
Emerging research has also pointed to antifungal properties within this class of compounds. Pyrazole derivatives have been shown to possess broad-spectrum antifungal activity against phytopathogenic fungi, making them suitable candidates for agricultural applications .
The biological activities of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.
- Kinase Inhibition : The compound acts as a type-I inhibitor of FLT3 by binding to its active site and preventing phosphorylation events critical for cancer cell survival.
- Antifungal Mechanisms : The exact mechanisms remain under investigation but may involve disruption of fungal cell wall synthesis or function.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structure of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole may enhance its efficacy against certain types of tumors by targeting key signaling pathways involved in cancer progression.
Antimicrobial Properties
Compounds within the pyrazole class have demonstrated antimicrobial activity against a range of pathogens. The incorporation of thiophene and methylsulfonyl groups may contribute to enhanced antibacterial and antifungal effects. Preliminary studies suggest that this compound could be effective against resistant strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators and cytokines, providing therapeutic benefits in conditions characterized by chronic inflammation. Its structural features could modulate pathways involved in inflammatory responses.
Synthetic Methodologies
The synthesis of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclocondensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Functional Group Modifications : Employing strategies such as sulfonation and methoxylation to introduce specific substituents that enhance biological activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in leukemia models. |
| Study 2 | Assess antimicrobial effects | Showed potent activity against Gram-positive bacteria with low MIC values. |
| Study 3 | Investigate anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro. |
Chemical Reactions Analysis
Oxidation and Dehydrogenation
The 4,5-dihydro-1H-pyrazole ring undergoes dehydrogenation to form aromatic pyrazoles under oxidative conditions:
-
Treatment with iodine-DMSO or KMnO₄ removes two hydrogen atoms, yielding fully aromatic pyrazole derivatives .
-
Electrochemical oxidation studies on similar nitro-substituted pyrazolines suggest that nitro group reduction may accompany ring dehydrogenation .
Table 2: Oxidative Dehydrogenation Conditions
| Oxidizing Agent | Solvent/Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|
| I₂-DMSO | DMSO, 80°C, 4 hours | Pyrazole (aromatized) | 75 | |
| KMnO₄ | Pyridine-H₂O, RT | Pyrazole-4-carboxylic acid | 82 |
Methylsulfonyl Group Reactivity
The methylsulfonyl (-SO₂CH₃) moiety acts as a leaving group in nucleophilic substitutions:
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Reaction with amines or thiols displaces the sulfonyl group, forming new C–N or C–S bonds .
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Hydrolysis under alkaline conditions converts it to a hydroxyl group .
Table 3: Substitution Reactions at the Sulfonyl Group
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ | EtOH, reflux, 12 hours | 1-Amino-pyrazoline | 60 | |
| HS⁻ | DMF, 100°C, 6 hours | 1-Thiol-pyrazoline | 55 |
Thiophene Ring Modifications
The thiophen-2-yl substituent undergoes electrophilic substitution :
Demethylation of Methoxy Groups
The 2,3-dimethoxyphenyl group can undergo acid-catalyzed demethylation :
-
Treatment with BBr₃ in dichloromethane removes methyl groups, producing catechol derivatives .
-
This reaction enhances solubility and enables further functionalization (e.g., glycosylation) .
Cycloaddition and Heteroannulation
The pyrazoline scaffold participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles:
Table 4: Cycloaddition Reactions
| Dipole | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂, Et₃N, RT, 24 hours | Pyrazolo[1,5-a]pyrimidine | 89 |
Solubility and Stability Studies
Quantum mechanical calculations (DFT) on analogous pyrazolines reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazoline derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Bioactivity: The 2,3-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl in and . Methylsulfonyl (target) vs. phenylsulfonyl (): Methylsulfonyl likely improves aqueous solubility but may reduce lipophilicity, impacting membrane permeability .
Thiophene vs.
Thermal and Spectroscopic Properties: Melting points for analogs range from 155°C to 242°C, influenced by substituent bulk and hydrogen-bonding capacity. The target compound’s melting point is predicted to fall within this range . IR spectra consistently show C=O stretches (~1650–1680 cm⁻¹) in enone-containing analogs, absent in the target compound due to its dihydro-1H-pyrazole core .
Chlorophenyl substituents () correlate with antimicrobial activity, suggesting the target’s dimethoxyphenyl group may require optimization for similar efficacy .
Structural and Computational Insights
- Hydrogen Bonding and Crystal Packing :
Analogous pyrazoline derivatives (e.g., ) form intermolecular hydrogen bonds (N–H···O, C–H···π) that stabilize crystal lattices. The target compound’s methylsulfonyl group may participate in hydrogen bonding with water or protein residues, enhancing solubility or target affinity . - DFT Studies :
Computational analyses of similar compounds (e.g., ) reveal that electron-donating methoxy groups lower LUMO energies, enhancing reactivity toward electrophilic species. The target’s 2,3-dimethoxyphenyl group likely exhibits comparable electronic properties .
Q & A
Q. What are the standard synthetic routes for preparing 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole derivatives?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing (E)-3-(substituted phenyl)-1-(aryl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid (6–8 hours) yields the dihydropyrazole core . Purification via recrystallization (e.g., DMF/EtOH mixtures) ensures product integrity. Reaction monitoring by TLC and solvent evaporation under vacuum are critical steps .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For dihydropyrazoles, key features include planarity of the pyrazole ring and substituent orientations. Hydrogen bonding (e.g., N–H⋯O or O–H⋯N interactions) and crystallographic refinement (using programs like SHELX) resolve molecular packing . Spectroscopic methods (¹H/¹³C NMR, IR) complement crystallography by verifying functional groups like methylsulfonyl (δ ~3.2 ppm for CH₃SO₂) and thiophene protons (δ ~6.8–7.5 ppm) .
Q. What solvents and conditions optimize the synthesis of dihydropyrazole derivatives?
Ethanol or glacial acetic acid under reflux (2–8 hours) is commonly used for cyclization . Polar aprotic solvents like DMF improve solubility during recrystallization . Temperature control (50–80°C) prevents decomposition of electron-deficient intermediates, as seen in analogs with trifluoromethyl groups .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reaction pathway and intermediate stability?
Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) on the dihydropyrazole core can stabilize intermediates by reducing electron density at the α-carbon, facilitating cyclization. For example, trifluoromethyl-substituted diketones form stable dihydropyrazoles due to enhanced electrophilicity . Conversely, electron-donating groups (e.g., methoxy) may slow cyclization, requiring extended reflux times . Computational studies (DFT) can quantify substituent effects on transition-state energies.
Q. What strategies resolve contradictions in spectroscopic data for dihydropyrazole derivatives?
Conflicting NMR signals (e.g., overlapping diastereotopic protons) are resolved via NOESY or COSY experiments to assign stereochemistry. For crystallographic ambiguities, high-resolution data (≤0.8 Å resolution) and Hirshfeld surface analysis clarify hydrogen-bonding networks . Conflicting purity assessments (HPLC vs. TLC) require orthogonal methods, such as mass spectrometry or elemental analysis .
Q. How can structure-activity relationships (SAR) guide the design of bioactive dihydropyrazoles?
Systematic substitution at the 2,3-dimethoxyphenyl or thiophene positions can modulate bioactivity. For example:
- Methylsulfonyl group : Enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) by mimicking endogenous sulfates .
- Thiophene moiety : Improves lipophilicity and π-stacking in kinase inhibitors .
- 2,3-Dimethoxy groups : May influence CNS penetration via logP adjustments.
Bioactivity assays (e.g., enzyme inhibition, cell viability) should compare IC₅₀ values across analogs .
Q. What mechanistic insights explain the stability of dihydropyrazoles under acidic/basic conditions?
Protonation at the pyrazole N2 atom under acidic conditions stabilizes the ring, while basic conditions may deprotonate the NH group, leading to ring-opening. Stability studies (pH 1–14, 37°C) with HPLC monitoring reveal degradation pathways. For analogs with methylsulfonyl groups, steric hindrance from the bulky substituent further stabilizes the core .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on substituent contributions.
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2, mGluR5) identifies key binding interactions, such as hydrogen bonds with the methylsulfonyl group .
- MD simulations : Assess conformational stability in biological membranes .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in dihydropyrazole synthesis?
Q. How can researchers address low yields in large-scale dihydropyrazole synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yield by 15–20% .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) .
- Catalytic optimization : Lewis acids (e.g., ZnCl₂) accelerate cyclization in electron-deficient systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
